1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine
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Overview
Description
1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both imidazole and pyridine rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine typically involves the formation of the imidazo[4,5-c]pyridine core followed by the introduction of the isopropyl and ethanamine groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by alkylation and amination steps. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the imidazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .
Scientific Research Applications
1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 1-(1H-imidazo[4,5-c]pyridin-2-yl)ethanamine
- 1-(1-Isopropyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanamine
- 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)methanamine
Uniqueness: 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is unique due to the specific positioning of the isopropyl and ethanamine groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H16N4 |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(1-propan-2-ylimidazo[4,5-c]pyridin-2-yl)ethanamine |
InChI |
InChI=1S/C11H16N4/c1-7(2)15-10-4-5-13-6-9(10)14-11(15)8(3)12/h4-8H,12H2,1-3H3 |
InChI Key |
HJAMHJUOVAXGMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=NC=C2)N=C1C(C)N |
Origin of Product |
United States |
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